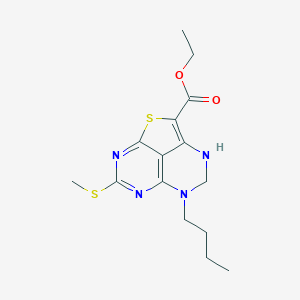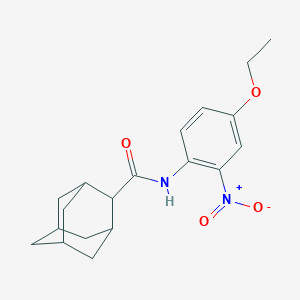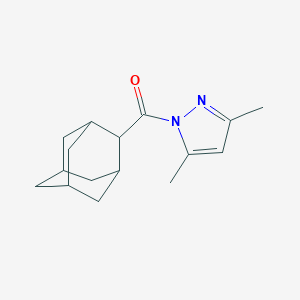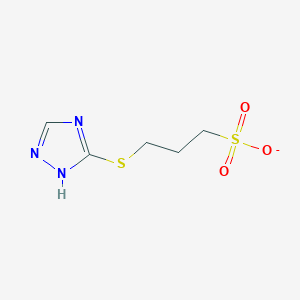![molecular formula C18H21N3S2 B326747 13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B326747.png)
13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is a complex heterocyclic compound that belongs to the class of thieno[2,3-c]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a butylsulfanyl group and a tetrahydropyrimido ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene-3-carbonitrile with appropriate aldehydes and ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of metal catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Alkyl halides, under reflux conditions with a suitable base.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Thieno[2,3-b]pyridines: Compounds with a thiophene ring fused to a pyridine ring.
Uniqueness
8-(Butylsulfanyl)-5-methyl-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline is unique due to its complex fused ring system and the presence of a butylsulfanyl group.
Properties
Molecular Formula |
C18H21N3S2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
13-butylsulfanyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C18H21N3S2/c1-3-4-9-22-18-16-15(19-10-20-18)14-13-8-6-5-7-12(13)11(2)21-17(14)23-16/h10H,3-9H2,1-2H3 |
InChI Key |
RXCJSPFRNBHMAJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Canonical SMILES |
CCCCSC1=NC=NC2=C1SC3=NC(=C4CCCCC4=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-cyclohexylphenoxy)ethyl]acetamide](/img/structure/B326664.png)
![N-[2-oxo-1-phenyl-2-({5-[(propylamino)sulfonyl]-1-naphthyl}amino)ethyl]benzamide](/img/structure/B326665.png)
![N-{5-[(methylamino)sulfonyl]-1-naphthyl}-2-phenyl-2-{[(phenylacetyl)oxy]amino}acetamide](/img/structure/B326666.png)
![10a-{2-[4-(dimethylamino)phenyl]vinyl}-4,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326668.png)

![Ethyl 5-amino-4-(4-fluoroanilino)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B326671.png)
![8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B326672.png)
![methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether](/img/structure/B326673.png)
![Tert-butyl 1-[({5-[(isobutylamino)sulfonyl]-1-naphthyl}amino)carbonyl]-5-{[(phenylacetyl)oxy]amino}pentylcarbamate](/img/structure/B326677.png)
![N-[2-({5-[(isopropylamino)sulfonyl]-1-naphthyl}amino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B326678.png)



![[4-({3-Chloro-3-[(2-chloroethyl)sulfanyl]propanoyl}amino)phenyl]acetic acid](/img/structure/B326684.png)
